N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide
Description
Propriétés
IUPAC Name |
N-[4-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-15-6-8-16(9-7-15)26(24,25)22-12-10-21(11-13-22)18-5-3-2-4-17(18)19/h2-9H,10-13H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZMFFATYGCSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-chlorophenylamine with piperazine in the presence of a suitable solvent and catalyst to form 4-(2-chlorophenyl)piperazine. This intermediate is then reacted with 4-sulfamoylbenzoic acid under appropriate conditions to introduce the sulfonyl group. Finally, the resulting product is acetylated using acetic anhydride to yield N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled temperature and solvent conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Osteoclastogenesis Inhibition
Recent studies have highlighted the compound's effectiveness as an inhibitor of osteoclastogenesis, which is crucial for treating osteolytic disorders. A compound structurally related to N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, known as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), demonstrated significant inhibitory effects on osteoclast formation in vitro and in vivo. The mechanism involves altering the expression of osteoclast-specific marker genes and preventing the formation of mature osteoclasts, thereby reducing bone resorption activity .
Potential Anti-Cancer Properties
The compound's structural characteristics suggest potential applications in oncology. Its piperazine moiety is often associated with anti-cancer activity, and derivatives have been explored for their ability to inhibit tumor growth and metastasis. Research has indicated that compounds with similar structures can modulate signaling pathways involved in cancer progression, making them promising candidates for further investigation .
Molecular Mechanisms
The inhibition of osteoclastogenesis by compounds related to N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide has been linked to the suppression of RANKL-mediated signaling pathways. This involves downregulating key transcription factors that promote osteoclast differentiation and activity, such as NFATc1 and c-Fos .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring and sulfonamide group can significantly influence biological activity, offering a pathway for developing more potent analogs .
Case Studies and Experimental Findings
Drug Development
The promising results from preliminary studies indicate that N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide could be developed into a drug candidate for osteoporosis and potentially other conditions involving abnormal bone resorption.
Further Research Needs
Future research should focus on:
- Comprehensive pharmacokinetic and pharmacodynamic studies.
- Clinical trials to evaluate safety and efficacy.
- Exploration of additional therapeutic areas, including its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37)
- Key difference : Lacks the 2-chlorophenyl substituent on piperazine.
- Activity: Demonstrates anti-hypernociceptive effects in inflammatory pain models, comparable to paracetamol .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide
- Key difference : 3-Chlorophenyl substitution on piperazine and a sulfanyl linker instead of sulfonyl.
- Activity: Not explicitly reported, but the 3-chlorophenyl group may alter receptor binding kinetics due to positional isomerism .
- Inference : Sulfanyl groups (vs. sulfonyl) reduce electronegativity, possibly affecting membrane permeability and oxidative stability .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key difference : 4-Methylbenzenesulfonyl (tosyl) group and 4-fluorophenyl acetamide.
- Activity : Tosyl groups are commonly used in prodrugs for enhanced bioavailability .
- Inference : Fluorine substitution on the acetamide phenyl ring may improve metabolic resistance and blood-brain barrier penetration relative to chlorine .
Sulfonamide-Acetamide Derivatives with Heterocyclic Modifications
N-[4-[(3,5-Dioxopiperazino)sulfonyl]phenyl]acetamide
N-(4-Chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
- Key difference: Thieno-pyrimidinyl sulfanyl group replaces piperazine.
- Activity: Thieno-pyrimidine cores are associated with kinase inhibition and anticancer activity .
- Inference: The thieno-pyrimidine moiety introduces planar aromaticity, favoring intercalation or π-π stacking in enzyme active sites, unlike the flexible piperazine in the target compound .
Substituent Effects on Pharmacological Profiles
Structural and Physicochemical Insights
- Crystal Packing : Analogous sulfonamide-acetamides (e.g., N-{[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide) exhibit intermolecular N–H⋯O and C–H⋯π interactions, stabilizing the lattice . The target compound’s 2-chlorophenyl group may introduce additional halogen bonding, affecting crystallinity and melting point.
Activité Biologique
N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, a compound with significant pharmaceutical potential, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables, relevant case studies, and research findings.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, featuring a piperazine moiety attached to a sulfonamide group and an acetamide functionality. Its chemical formula is , with a molecular weight of approximately 396.93 g/mol.
Synthesis typically involves the reaction of 2-chlorophenylpiperazine with sulfonyl chloride derivatives, followed by acetamide formation. This synthetic pathway is crucial for obtaining compounds with specific biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide exhibit notable antimicrobial properties. A study demonstrated that similar piperazine derivatives possess strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide | Salmonella typhi | 5 |
| Similar Piperazine Derivative | Bacillus subtilis | 3 |
| Another Piperazine Variant | E. coli | 8 |
2. Inhibition of Osteoclastogenesis
In vitro studies have shown that related compounds can inhibit osteoclastogenesis, which is crucial for conditions such as osteoporosis. For instance, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide demonstrated strong inhibitory effects on osteoclast formation and function by altering mRNA expression of osteoclast-specific markers .
Case Study: Osteoclast Inhibition
- Objective : Evaluate the impact on bone resorption.
- Method : Cultured bone marrow-derived macrophages treated with the compound.
- Findings : Significant reduction in F-actin belt formation and overall osteoclast activity.
3. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's. The IC50 values for various derivatives ranged from 0.63 to 6.28 µM, indicating potent activity compared to standard inhibitors .
Table 2: Enzyme Inhibition Profiles
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide | Acetylcholinesterase | 1.21 |
| Related Compound | Urease | 2.14 |
The biological activity of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide can be attributed to its structural features that allow interaction with various biological targets:
- Sulfonamide Group : Known for its antibacterial properties through the inhibition of bacterial folic acid synthesis.
- Piperazine Moiety : Enhances binding affinity to neurotransmitter receptors and enzymes.
- Acetamide Functionality : Contributes to overall solubility and bioavailability.
Q & A
Q. What are the established synthetic routes for N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, and what experimental conditions are critical for optimizing yield?
Methodological Answer: A common synthetic approach involves sulfonylation of the piperazine intermediate followed by acetamide coupling. For example, sulfonamide formation can be achieved by reacting 4-(2-chlorophenyl)piperazine with 4-chlorobenzenesulfonyl chloride under reflux in dichloromethane with a base (e.g., triethylamine). Subsequent acetylation of the resulting sulfonamide with acetic anhydride in ethanol at 60–80°C for 1–2 hours yields the target compound . Key parameters include stoichiometric control of the sulfonyl chloride, reaction temperature (to avoid side reactions), and purification via recrystallization from ethanol to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its conformation?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For example, bond angles and torsion angles (e.g., nitro group deviations from the benzene plane) can be measured to validate molecular geometry . Complementary techniques include:
- NMR spectroscopy : To confirm proton environments (e.g., acetamide -NH at δ 10.2 ppm, aromatic protons at δ 7.3–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]+: 424.08 Da) .
- FT-IR : To identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
Q. What preliminary biological activities have been reported for structurally related N-(sulfonylphenyl)acetamide derivatives?
Methodological Answer: Related compounds exhibit antimicrobial and anticancer potential. For instance, analogs with 2-chlorophenyl substitutions have shown:
- Antibacterial activity : Tested via broth microdilution against Staphylococcus aureus (MIC = 32 µg/mL) .
- Cytotoxicity : Evaluated against HeLa cells using MTT assays (IC₅₀ = 18 µM) .
However, these activities are structure-dependent; researchers must validate results using standardized assays (e.g., CLSI guidelines for antimicrobial testing) and compare with positive controls (e.g., ciprofloxacin for bacteria) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Conflicting activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or conformational flexibility. To address this:
- Perform molecular dynamics simulations to study the compound’s binding stability with targets (e.g., bacterial topoisomerase II or tubulin).
- Use docking studies (AutoDock Vina or Schrödinger) to compare binding affinities under different protonation states or tautomeric forms .
- Validate computational predictions with isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Q. What strategies are recommended for optimizing regioselectivity in sulfonation reactions during synthesis?
Methodological Answer: Regioselectivity challenges in sulfonamide formation can be mitigated by:
- Protecting group chemistry : Temporarily block competing amine sites with tert-butoxycarbonyl (Boc) groups .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor sulfonation at the para position .
- Catalytic control : Employ Lewis acids like ZnCl₂ to direct sulfonyl group placement .
Post-reaction, monitor regiochemistry via HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in water) .
Q. How can researchers address discrepancies in crystallographic data for N-(sulfonylphenyl)acetamide derivatives?
Methodological Answer: Discrepancies in reported bond lengths or angles (e.g., sulfonyl S–O vs. C–S–O geometry) often stem from crystal packing effects. To resolve this:
- Compare multiple crystal structures (e.g., Cambridge Structural Database entries) to identify trends .
- Conduct Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) influencing conformation .
- Use synchrotron radiation for high-resolution data collection (<0.8 Å resolution) to reduce measurement errors .
Q. What advanced purification techniques are recommended for isolating high-purity batches of this compound?
Methodological Answer: For >99% purity (required for in vivo studies):
- Preparative HPLC : Use a reversed-phase column (Waters XBridge C18, 10 µm) with a 30-minute gradient (20–80% acetonitrile/0.1% TFA) .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) using a Crystal16® platform to identify ideal nucleation conditions .
- Chiral separation : If enantiomers are present, employ a Chiralpak IA column with hexane/isopropanol (90:10) .
Q. Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
